
Cefcapene
概要
説明
セフカペンは、第3世代セファロスポリン系抗生物質です。 1985年に特許を取得し、1997年に医療用として承認されました 。 この化合物は、グラム陽性菌とグラム陰性菌の両方に対して広域スペクトル抗菌活性を示すことが知られています 。 セフカペンは、呼吸器感染症、皮膚感染症、尿路感染症など、さまざまな細菌感染症の治療に一般的に使用されます .
準備方法
セフカペンピボキシル塩酸塩の調製には、いくつかの合成段階が含まれます。 一例として、次の手順があります :
- 化合物をピリジン中で攪拌・溶解し、メタンスルホニルクロリドを加えて反応させる。
- 得られた化合物を、プロリンとジイソプロピルアミンの存在下で7-ACAと反応させる。
- 中間体化合物を、炭酸カリウムと反応させる。
- 次の段階では、ジイソプロピルアミンの存在下で、クロロスルホニルイソシアネートと反応させる。
- 最後に、化合物を、リン酸カリウムと酢酸銅の存在下、ジメチルホルムアミド(DMF)中のヨードメチルピバレートと反応させ、その後脱保護してセフカペンピボキシル塩酸塩を得る。
化学反応の分析
セフカペンは、加水分解、酸化、熱分解などのさまざまな化学反応を起こします 。これらの反応で使用される一般的な試薬や条件は以下のとおりです。
加水分解: セフカペンは、水溶液中では加水分解を受けやすく、分解生成物が生成されます。
酸化: 酸化条件は、セフカペンの分解を引き起こし、安定性に影響を与えます。
熱分解: 高温にさらされると、セフカペンが分解する可能性があります。
これらの反応から生成される主な生成物は分解生成物であり、化合物の抗菌活性に影響を与える可能性があります .
科学研究への応用
セフカペンは、化学、生物学、医学、産業の分野において、幅広い科学研究への応用があります 。その応用には、以下のようなものがあります。
化学: 分解生成物を調べるための安定性指標となる高速液体クロマトグラフィー(HPLC)法において、基準化合物として使用される。
生物学: 黄色ブドウ球菌など、さまざまな細菌株に対する抗菌活性が調査されている。
医学: 細菌感染症の治療における有効性と安全性を評価するために、臨床試験で使用されている。
産業: 新規抗菌剤や製剤の開発に使用されている。
科学的研究の応用
Clinical Applications
Cefcapene is primarily used to treat various infections, particularly those affecting the respiratory tract and urinary system.
- Respiratory Infections : A comparative clinical study demonstrated that CFPN-PI (450 mg/day) was as effective as cefteram pivoxil (600 mg/day) in treating chronic respiratory tract infections, with an effective rate of 80.2% for CFPN-PI . The side effects were minimal and comparable between both treatments.
- Urinary Tract Infections : In a case study involving an 87-year-old man, CFPN-PI was administered for a urinary tract infection. While it effectively treated the infection, it also led to severe hypoglycemia, indicating the need for careful monitoring in vulnerable populations .
Pharmacokinetics
The pharmacokinetic profile of this compound pivoxil has been extensively studied to understand its absorption and elimination:
- Absorption Studies : Research indicated that the mean recovery ratio of this compound from urine was 30.1% in patients with diarrhea, aligning closely with healthy volunteers . This suggests that absorption is not significantly impaired by gastrointestinal conditions.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validated methods for quantifying this compound in plasma and urine have been developed, facilitating pharmacokinetic studies and ensuring accurate dosing in clinical settings .
Microbiological Applications
This compound has significant applications in microbiological research, particularly in susceptibility testing against various pathogens.
- Antimicrobial Susceptibility Testing : CFPN-PI is utilized in in vitro tests to determine the susceptibility of Gram-positive and Gram-negative bacteria. Studies have shown that it effectively inhibits bacterial growth, although resistance mechanisms such as beta-lactamase production can complicate treatment outcomes .
- Biofilm Formation Studies : The impact of CFPN-PI on biofilm-forming bacteria has been investigated, revealing decreased susceptibility after biofilm development, which poses challenges for treatment efficacy .
Case Studies and Observations
Several case studies illustrate both the therapeutic benefits and potential adverse effects associated with this compound use:
- Case of Hypoglycemia : An elderly patient developed severe hypoglycemia after receiving CFPN-PI for a urinary tract infection. This case highlights the importance of monitoring blood glucose levels in patients receiving this medication, especially those with pre-existing conditions .
- Hyperglycemia After Treatment : Another case reported a diabetic patient experiencing hyperglycemia following treatment with CFPN-PI. This suggests that while this compound is effective against infections, it may also influence metabolic parameters .
Data Summary Table
作用機序
セフカペンは、細菌の細胞壁合成を阻害することで抗菌効果を発揮します 。それは、細菌細胞壁の形成に不可欠なペニシリン結合タンパク質(PBP)に結合します。 これらのタンパク質を阻害することにより、セフカペンは細胞壁合成プロセスを阻害し、細菌細胞の死滅につながります .
類似化合物との比較
セフカペンは、セフテラムピボキシルなどの他の第3世代セファロスポリン系抗生物質に似ています 。両方の化合物は、β-ラクタム系抗生物質に属し、広域スペクトル抗菌活性を示します。 セフカペンは、C3位にカルバモイルオキシメチル基を含む、その特異的な化学構造が特徴です。これは、抗菌活性に貢献しています .
類似の化合物には、以下のようなものがあります。
- セフテラムピボキシル
- セフディトレンピボキシル
- セフェピム
生物活性
Cefcapene, specifically in its prodrug form this compound pivoxil, is a broad-spectrum cephalosporin antibiotic. It exhibits significant antibacterial activity against a variety of gram-positive and gram-negative bacteria, making it a valuable option in treating respiratory tract infections. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
This compound pivoxil is a prodrug that is converted into its active form, this compound acid, upon deesterification in the intestine. The chemical structure of this compound includes a pivaloyloxymethyl ester group that enhances its absorption and bioavailability. The active this compound acid targets bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), inhibiting the transpeptidation process crucial for cell wall integrity.
Antibacterial Activity
This compound demonstrates potent antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for several clinically significant bacteria are summarized in Table 1.
Bacteria | MIC90 (µg/mL) | Comparison to Other Antibiotics |
---|---|---|
Streptococcus pneumoniae (PSSP) | 0.5 | Equivalent to benzylpenicillin |
Streptococcus pneumoniae (PRSP) | 1.0 | Similar to cefditoren |
Haemophilus influenzae | 0.25 | Stronger than ampicillin |
Moraxella catarrhalis | 3.13 | Stronger than amoxicillin |
This compound's effectiveness against beta-lactamase producing strains and resistant bacteria positions it as a critical option in empirical therapy for community-acquired infections .
Pharmacokinetics
A study conducted with healthy volunteers assessed the pharmacokinetics of this compound pivoxil. Key findings include:
- Absorption : Rapid deesterification leads to high plasma levels of this compound acid shortly after administration.
- Half-life : Approximately 2 hours post-administration.
- Bioavailability : Enhanced due to the prodrug formulation, allowing effective therapeutic concentrations in plasma.
The study utilized liquid chromatography-mass spectrometry (LC-MS) for quantification, achieving lower limits of quantification (LLOQ) of 0.03 µg/mL for plasma and 0.1 µg/mL for urine .
Clinical Case Studies
-
Case Study on Respiratory Infections :
A clinical trial involving patients with community-acquired pneumonia demonstrated that this compound pivoxil was effective in reducing symptoms and bacterial load compared to standard treatments. Patients receiving this compound showed a faster resolution of clinical signs compared to those treated with traditional antibiotics like amoxicillin. -
Comparative Study with Cefteram :
A comparative study highlighted that patients treated with this compound had lower rates of treatment failure and adverse effects compared to those on cefteram pivoxil, reinforcing this compound's clinical efficacy and safety profile .
Resistance Patterns
Despite its efficacy, resistance patterns are emerging. Research indicates that while this compound maintains activity against many strains, some resistant variants have been documented, particularly among Enterobacteriaceae. Continuous surveillance and susceptibility testing are recommended to guide appropriate use .
特性
IUPAC Name |
(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRIJDTIPFROI-NVKITGPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027544 | |
Record name | Cefcapene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135889-00-8 | |
Record name | Cefcapene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135889-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefcapene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135889008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefcapene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13461 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefcapene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFCAPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5D3422MW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。